molecular formula C34H50O3 B11996603 7a-Hydroxycholesterol3-Benzoate

7a-Hydroxycholesterol3-Benzoate

Cat. No.: B11996603
M. Wt: 506.8 g/mol
InChI Key: YAQOZGBTTMUPRW-UHFFFAOYSA-N
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Description

7a-Hydroxycholesterol3-Benzoate: is a derivative of cholesterol, specifically a benzoate ester of 7a-hydroxycholesterol. It is a white solid with a molecular formula of C34H50O3 and a molecular weight of 506.77 g/mol . This compound is significant in various biochemical and pharmacological studies due to its unique structural properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7a-Hydroxycholesterol3-Benzoate typically involves the solvolysis of 7a-bromocholesterol benzoate with potassium acetate in acetic acid. This reaction yields 7a-acetoxycholesterol benzoate, which is then reduced with lithium aluminum hydride to produce 7a-hydroxycholesterol . The key steps in this synthesis are:

    Solvolysis: 7a-bromocholesterol benzoate + potassium acetate in acetic acid.

    Reduction: 7a-acetoxycholesterol benzoate + lithium aluminum hydride.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process would likely involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 7a-Hydroxycholesterol3-Benzoate can undergo oxidation to form 7-ketocholesterol derivatives.

    Reduction: Reduction reactions can convert 7-keto derivatives back to 7a-hydroxy derivatives.

    Substitution: The benzoate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

    Oxidation: 7-ketocholesterol derivatives.

    Reduction: 7a-hydroxycholesterol.

    Substitution: Various substituted cholesterol derivatives.

Scientific Research Applications

Chemistry: 7a-Hydroxycholesterol3-Benzoate is used as an intermediate in the synthesis of other complex steroidal compounds. It serves as a precursor for various biochemical transformations.

Biology: In biological studies, this compound is used to investigate the metabolic pathways of cholesterol and its derivatives. It helps in understanding the role of cholesterol in cellular processes and disease mechanisms.

Medicine: this compound has potential applications in the development of therapeutic agents targeting cholesterol-related disorders. It is also studied for its role in modulating cholesterol metabolism and its effects on cardiovascular health.

Industry: In the industrial sector, this compound is used in the production of specialized chemicals and pharmaceuticals. Its unique properties make it valuable in the synthesis of bioactive molecules.

Comparison with Similar Compounds

    7a-Hydroxycholesterol: A direct precursor in bile acid synthesis.

    7-Ketocholesterol: An oxidized form of cholesterol with distinct biological activities.

    Cholesterol Benzoate: A benzoate ester of cholesterol used in various synthetic applications.

Uniqueness: 7a-Hydroxycholesterol3-Benzoate is unique due to its specific structural modification, which imparts distinct chemical and biological properties. Unlike its analogs, it combines the hydroxyl group at the 7a position with a benzoate ester, making it a valuable intermediate in synthetic and biochemical studies.

Properties

Molecular Formula

C34H50O3

Molecular Weight

506.8 g/mol

IUPAC Name

[7-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate

InChI

InChI=1S/C34H50O3/c1-22(2)10-9-11-23(3)27-14-15-28-31-29(17-19-34(27,28)5)33(4)18-16-26(20-25(33)21-30(31)35)37-32(36)24-12-7-6-8-13-24/h6-8,12-13,21-23,26-31,35H,9-11,14-20H2,1-5H3

InChI Key

YAQOZGBTTMUPRW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)O)C

Origin of Product

United States

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